molecular formula C20H17F3N2O4S B1673845 5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide CAS No. 213252-19-8

5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide

カタログ番号: B1673845
CAS番号: 213252-19-8
分子量: 438.4 g/mol
InChIキー: NFFXEUUOMTXWCX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

KRP 297の合成は、チアゾリジンジオン構造のコアを調製することから始まる複数のステップを含みます。主なステップには以下が含まれます。

工業生産方法

KRP 297の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 連続フロー反応器と自動合成プラットフォームを使用すると、生産プロセスの効率とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類

KRP 297は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

主な生成物

科学研究への応用

KRP 297は、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Pharmacological Applications

1. Dual Agonist Activity:
5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide acts as a dual agonist of peroxisome proliferator-activated receptors (PPARα and PPARγ). These receptors are crucial for regulating lipid metabolism and glucose homeostasis. The compound exhibits effective concentrations (EC50) of 149 nM for PPARα and 83 nM for PPARγ, indicating its potential utility in treating metabolic disorders such as diabetes.

2. Anti-diabetic Potential:
Research has highlighted the compound's role in improving insulin sensitivity and regulating blood glucose levels. Its ability to activate PPARγ suggests it may function similarly to existing anti-diabetic medications like rosiglitazone and pioglitazone, but with potentially enhanced efficacy due to its unique structural features.

Case Studies

Case Study 1: Metabolic Disorder Treatment
In a study investigating the effects of this compound on diabetic models, researchers found significant reductions in blood glucose levels alongside improvements in lipid profiles. These findings suggest that the compound could be a viable candidate for further development as a therapeutic agent for type 2 diabetes.

Case Study 2: Structural Comparisons with Known Drugs
Comparative studies have shown that while compounds like rosiglitazone and pioglitazone are established PPARγ agonists, the unique combination of functional groups in this compound may enhance receptor binding affinity. This structural advantage could lead to improved therapeutic outcomes with potentially fewer side effects compared to existing therapies.

作用機序

KRP 297は、ペルオキシソーム増殖剤活性化受容体アルファとペルオキシソーム増殖剤活性化受容体ガンマに結合して活性化することにより、その効果を発揮します。これらの受容体は、脂質代謝、グルコース恒常性、炎症に関与する遺伝子の発現を調節する核受容体です。活性化されると、KRP 297は受容体に構造変化を誘導し、コアクチベーターの動員と標的遺伝子の転写を促進します。 これは、脂質酸化の増加、脂質生成の減少、インスリン感受性の改善につながります .

類似化合物との比較

類似化合物

独自性

KRP 297は、ペルオキシソーム増殖剤活性化受容体アルファとペルオキシソーム増殖剤活性化受容体ガンマの両方に対するデュアルアゴニスト活性により、脂質とグルコースの調節異常を含む代謝性疾患の治療のための有望な候補となっています。 このデュアル活性は、これらの受容体のいずれか1つのみを標的とする他の化合物とは異なります .

生物活性

5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide, also known as MK0767, is a synthetic compound with significant biological activity, particularly in the context of metabolic regulation and diabetes treatment. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H17_{17}F3_3N2_2O4_4S, with a molecular weight of approximately 454.42 g/mol. The compound features a thiazolidinedione moiety, which is crucial for its biological activity. The trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

This compound acts primarily as a dual agonist of peroxisome proliferator-activated receptors (PPARα and PPARγ). These receptors play essential roles in regulating lipid metabolism and glucose homeostasis. The compound exhibits effective concentrations (EC50) of 149 nM for PPARα and 83 nM for PPARγ, indicating its potential in managing metabolic disorders such as diabetes.

Antidiabetic Potential

Research has demonstrated that this compound can significantly influence various antidiabetic targets. In vitro studies have shown that it inhibits key enzymes involved in carbohydrate metabolism:

Target Enzyme IC50 (µM) Comparison
α-Glucosidase6.28Acarbose: 2.00
α-Amylase4.58Acarbose: 1.58
PTP1B0.91Ursolic Acid: 1.35
DPPH (Antioxidant)2.36Ascorbic Acid: 0.85

These results suggest that the compound possesses multitarget antidiabetic activity, making it a promising candidate for further development .

Interaction Studies

Interaction studies have revealed that the compound engages with various biological targets beyond PPARs. It has been linked to the modulation of genes involved in glucose metabolism and insulin sensitivity .

Case Studies

In one notable study, the effects of MK0767 were evaluated in a controlled environment using diabetic animal models. The administration of the compound resulted in significant reductions in blood glucose levels and improved insulin sensitivity compared to control groups. These findings underscore the therapeutic potential of MK0767 in treating type 2 diabetes .

特性

IUPAC Name

5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4S/c1-29-15-7-4-12(9-16-18(27)25-19(28)30-16)8-14(15)17(26)24-10-11-2-5-13(6-3-11)20(21,22)23/h2-8,16H,9-10H2,1H3,(H,24,26)(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFXEUUOMTXWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870239
Record name 5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-{[4-(trifluoromethyl)phenyl]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213252-19-8
Record name 5-[(2,4-Dioxo-5-thiazolidinyl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213252-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name KRP297
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213252198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

N-(4-Trifluoromethylbenzyl)-5-(2,4-dioxothiazolidin-5-ylidene)methyl-2-methoxybenzamide (500 mg) was suspended into ethanol (70 ml) and hydrogenated with 10% palladium/carbon (500 mg) at room temperature under a hydrogen pressure of 3.0 kg/cm2. The reaction liquor was filtered and concentrated and the residue was purified by means of silica gel column chromatography (developing solvent; methylene chloride:methanol=50:1) to obtain 403 mg (80%) of aimed compound as crystals. Further, these were recrystallized from ethyl acetate to obtain purified aimed compound as colorless powdery crystals. Melting point 176.0~177.5° C.
Name
N-(4-Trifluoromethylbenzyl)-5-(2,4-dioxothiazolidin-5-ylidene)methyl-2-methoxybenzamide
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

To 49 mL of dichloromethane were added 6.30 g of triethylamine and 7.00 g of 5-[(2,4-dioxothiazolidin-5-yl) methyl]-2-methoxybenzoic acid. After 2.71 g of ethyl chlorocarbonate were added, the mixture was stirred for 10 minutes. Further, 4.59 g of 4-trifluoromethylbenzylamine were added and the mixture was stirred for 1 hour. After washed the reaction mixture with water, solvent was distilled off and to the residue were added 109 mL of water and 33 mL of ethanol, to which solution 2 mol/L hydrochloric acid was added dropwise to adjust to pH 2.0. The precipitated crystals were collected by filtration and washed with water to obtain 10.25 g of crude crystals. By recrystallizing 10.25 g of crude crystals twice from 90% ethanol, 6.49 g of 5-[(2,4-dioxothiazolidin-5-yl) methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl] benzamide (KRP-297) were obtained (yield 61.3%).
Quantity
49 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
solvent
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step Two
Quantity
4.59 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide
Reactant of Route 2
Reactant of Route 2
5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide
Reactant of Route 4
5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide
Reactant of Route 5
Reactant of Route 5
5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide
Reactant of Route 6
Reactant of Route 6
5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。